molecular formula C11H14N4 B13344585 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine

4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine

Cat. No.: B13344585
M. Wt: 202.26 g/mol
InChI Key: LQCWQWOPYRZVHP-UHFFFAOYSA-N
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Description

4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 4 and an amine at position 3. The amine is further linked via a methylene bridge to a 1-methyl-1H-pyrazol-4-yl moiety.

Related compounds, such as S-72 (a benzamide derivative with a similar pyrazole-methylamine substituent), are synthesized via amide coupling using reagents like HATU and triethylamine, followed by purification via chromatography .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C11H14N4/c1-9-3-4-12-7-11(9)13-5-10-6-14-15(2)8-10/h3-4,6-8,13H,5H2,1-2H3

InChI Key

LQCWQWOPYRZVHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with 1-methyl-1H-pyrazole-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and pyrazole rings undergo selective oxidation under controlled conditions:

Reagent/ConditionsProducts FormedKey ObservationsSource
H<sub>2</sub>O<sub>2</sub>/CH<sub>3</sub>CO<sub>3</sub>H (peracetic acid)Pyridine N-oxide derivativesSelective oxidation of pyridine nitrogen; preserves pyrazole integrity
KMnO<sub>4</sub> (acidic)Carboxylic acid derivativesOxidative cleavage of methyl groups to COOH under harsh conditions
Ozone (O<sub>3</sub>)Ring-opened carbonyl compoundsRequires low-temperature (-78°C) to prevent over-oxidation

Reduction Reactions

The amine and aromatic systems participate in hydrogenation:

Reagent/ConditionsProducts FormedKey ObservationsSource
H<sub>2</sub> (1–3 atm), Pd/CSaturated piperidine derivativesFull reduction of pyridine ring; requires elevated temperatures (80–100°C)
NaBH<sub>4</sub>/MeOHPartial reduction of C=N bondsSelective reduction of imine linkages in conjugated systems

Alkylation and Acylation

The primary amine group undergoes nucleophilic substitution:

Reaction TypeReagents/ConditionsProducts FormedYield OptimizationSource
Alkylation R-X (alkyl halides), K<sub>2</sub>CO<sub>3</sub>, DMFSecondary/tertiary aminesPolar aprotic solvents enhance reactivity
Acylation R-COCl, TEA, CH<sub>2</sub>Cl<sub>2</sub>AmidesLow temperatures (0–5°C) prevent side reactions

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProducts FormedScopeSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OBiaryl derivativesCompatible with electron-deficient aryl boronic acids
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>C–N bond formationsRequires inert atmosphere (N<sub>2</sub>/Ar)

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophiles to specific positions:

Reaction TypeReagents/ConditionsProducts FormedRegioselectivitySource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitro-substituted pyridinesMeta-directing effect of amine group
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Pyridine sulfonic acidsEnhanced solubility in aqueous media

Michael Addition and Conjugate Additions

The amine group acts as a nucleophile in conjugate additions:

SubstrateConditionsProducts FormedStereochemical OutcomesSource
α,β-unsaturated ketonesEt<sub>3</sub>N, THF, 25°Cβ-Amino carbonyl adductsAnti-addition predominates
AcrylonitrileK<sub>2</sub>CO<sub>3</sub>, MeCNCyanoethylated aminesRequires excess acrylonitrile

Photochemical Reactions

UV-induced reactivity has been explored for specialized applications:

ConditionsProducts FormedApplicationsSource
UV light (254 nm), O<sub>2</sub>Singlet oxygen adductsPotential for ROS-mediated therapies

Critical Analysis of Reaction Mechanisms

  • Steric Effects : The (1-methyl-1H-pyrazol-4-yl)methyl group imposes steric hindrance, slowing reactions at the pyridine C-2 and C-6 positions.

  • Electronic Effects : Electron-donating methyl and amine groups activate the pyridine ring toward electrophilic substitution but deactivate it toward nucleophilic attack.

This compound’s versatility in cross-coupling and functionalization reactions makes it valuable in medicinal chemistry, particularly for synthesizing kinase inhibitors and NAD+ modulators .

Mechanism of Action

The mechanism of action of 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Features Yield (%) Melting Point (°C) Reference
4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine Likely C12H15N5 ~229.3 Pyridine-pyrazole hybrid with methyl and methylene bridge Not reported Not reported
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C13H16N4 228.29 Cyclopropylamine substituent on pyrazole; synthesized via copper-catalyzed coupling 17.9 104–107
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C13H18N4S 286.37 Methylthiopropyl chain enhances lipophilicity Not reported Not reported
4-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine C9H10N4S 222.27 Thiadiazole replaces pyrazole; alters electronic properties Not reported Not reported
2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine C9H10N4 174.21 Pyrazole at pyridine position 2; lacks methylene bridge Not reported Not reported

Key Observations :

  • Substituent Flexibility : The target compound’s methylene bridge provides conformational flexibility compared to direct pyridine-pyrazole linkages (e.g., ’s compound). This may influence binding interactions in biological targets .
  • Synthetic Yields : Copper-mediated coupling () yields ~17.9%, suggesting challenges in optimizing reactions for pyrazole derivatives .
Positional Isomerism and Linker Effects
  • Pyrazole Position : ’s compound places the pyrazole at pyridine position 2, whereas the target compound links it via a methylene group to position 3. This positional shift may sterically hinder interactions in drug-receptor binding .
Heterocyclic Replacements and Complex Systems
  • Thiadiazole vs. Pyrazole : ’s thiadiazole analog (C9H10N4S) lacks the pyrazole’s aromatic nitrogen, which could reduce π-π stacking interactions but improve oxidative stability .
  • Fused-Ring Systems : Compounds like ’s imidazo[1,2-a]pyridin-3-amine (C11H11N5) exhibit rigid, planar structures that enhance binding affinity but may limit solubility .

Biological Activity

4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine, with the CAS number 1339712-56-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₄, with a molecular weight of 202.26 g/mol. The compound features a pyridine ring substituted with a methyl group and a pyrazole moiety, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₄N₄
Molecular Weight202.26 g/mol
CAS Number1339712-56-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC₅₀ value of approximately 49.85 μM for related pyrazole compounds against A549 lung cancer cells .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial properties. Research into related pyrazole derivatives has shown promising antibacterial and antifungal activities. A recent investigation into monomeric alkaloids indicated that certain derivatives exhibit notable antifungal effects, which could be extrapolated to similar compounds .

The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. Pyrazole derivatives have been shown to interact with targets such as kinases and enzymes involved in metabolic pathways, leading to altered cellular responses .

Study on Antitumor Activity

In a study focusing on the optimization of pyrazole-based compounds, researchers synthesized several derivatives and evaluated their activity against cancer cell lines. The incorporation of specific functional groups significantly enhanced their potency. For example, a derivative with an N-methyl substitution demonstrated improved activity with an EC₅₀ value of 0.064 μM .

Evaluation of Antimicrobial Properties

Another relevant study examined the antimicrobial effects of pyrazole derivatives, revealing that modifications in the substituents could lead to enhanced antibacterial activity against resistant strains. The findings suggest that structural variations can significantly impact efficacy, highlighting the importance of further exploration into this compound's potential .

Q & A

Q. Basic Research Focus

  • ¹H NMR : Key signals include aromatic protons (δ 7.5–8.9 ppm for pyridine and pyrazole rings) and methyl groups (δ 2.2–2.3 ppm for N–CH₃). Coupling constants (e.g., J = 2.4 Hz for pyrazole C–H) confirm regiochemistry .
  • HRMS : Molecular ion peaks (e.g., m/z 215 [M+H]⁺) validate the molecular formula.

Advanced Considerations
Contradictions in reported δ values may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic proton exchange. Researchers should replicate spectra under standardized conditions and compare with computational predictions (e.g., DFT calculations for ¹³C NMR shifts) .

How do researchers address low yields in the alkylation of pyridin-3-amine derivatives?

Basic Research Focus
Low yields (<20%) are common due to steric hindrance from the pyrazole’s methyl group. Mitigation strategies include:

  • Using polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
  • Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Advanced Considerations
Side reactions (e.g., over-alkylation) can be suppressed by stepwise addition of reagents. Kinetic studies via in situ IR spectroscopy help identify optimal reaction windows .

What pharmacological or biochemical applications are hypothesized for this compound?

Basic Research Focus
While direct data for this compound are limited, structurally related pyridinyl-pyrazolyl amines exhibit:

  • Kinase inhibition (e.g., JAK2, EGFR) due to π-π stacking with ATP-binding pockets.
  • Antibacterial activity via disruption of membrane biosynthesis .

Advanced Considerations
Structure-activity relationship (SAR) studies suggest that substituting the pyridine’s methyl group with electron-withdrawing groups (e.g., CF₃) enhances target affinity. Computational docking (e.g., AutoDock Vina) can prioritize analogs for synthesis .

How are salt forms or co-crystals of this compound engineered to improve solubility?

Advanced Research Focus
Crystalline salts (e.g., hydrochloride, tosylate) are prepared by reacting the free base with acids in ethanol/water mixtures. For example, hydrochloride salts of related amines show improved aqueous solubility (≥5 mg/mL) compared to free bases (<1 mg/mL). SC-XRD data for salt forms often reveal protonation at the pyridine’s nitrogen .

What analytical challenges arise in purity assessment, and how are they resolved?

Advanced Research Focus
HPLC with UV detection (λ = 254 nm) is standard, but co-elution of regioisomers (e.g., pyrazole N-methyl positional isomers) complicates analysis. Solutions include:

  • Using chiral columns (e.g., Chiralpak IA) for enantiomeric separation.
  • Coupling HPLC with high-resolution mass spectrometry (LC-HRMS) to differentiate isobaric impurities .

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